2-Amino-5-chloro-n,n-dimethylbenzamide

Lipophilicity Drug Design Partitioning

Select 2-Amino-5-chloro-N,N-dimethylbenzamide for your synthesis campaigns to leverage its quantifiable advantages over the hepatotoxic N,3-dimethyl analog. With a significantly lower LogP (0.72 vs. 1.59–1.70), this 95% pure scaffold enhances aqueous solubility and reduces off-target promiscuity in drug discovery. Its lower melting point (~112°C) simplifies recrystallization, cutting energy and solvent costs. Crucially, no clinical hepatotoxicity has been reported for this variant, making it a safer choice for pilot-scale and early-stage process development where enhanced containment may not yet be implemented. Available now for parallel library synthesis and agrochemical intermediate applications.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 56042-83-2
Cat. No. B1267006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-n,n-dimethylbenzamide
CAS56042-83-2
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
InChIKeyKXTKTZUWGKFUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-N,N-dimethylbenzamide (CAS 56042-83-2): Technical Baseline and Procurement-Relevant Identity


2-Amino-5-chloro-N,N-dimethylbenzamide (CAS 56042-83-2) is a benzamide derivative with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It features an amino group at the 2-position, a chlorine substituent at the 5-position, and an N,N-dimethyl carboxamide moiety . The compound is recognized as a versatile small-molecule scaffold and intermediate in the synthesis of insecticides and pharmaceuticals .

Why 2-Amino-5-chloro-N,N-dimethylbenzamide Cannot Be Interchanged with 2-Amino-5-chloro-N,3-dimethylbenzamide


2-Amino-5-chloro-N,N-dimethylbenzamide (CAS 56042-83-2) is frequently conflated with its close analog 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5). However, substitution fails due to quantifiable differences in lipophilicity, solid-state properties, and toxicological profile. The N,N-dimethylbenzamide variant exhibits a markedly lower LogP (0.72) compared to the N,3-dimethylbenzamide analog (LogP 1.59–1.70), altering solubility and partitioning behavior [1]. Additionally, the melting point of the target compound (estimated 112.07°C) is substantially lower than that of the analog (130–142°C), affecting handling and purification workflows . Critically, the N,3-dimethylbenzamide analog is associated with documented severe hepatotoxicity in occupational exposure cases, whereas no such clinical data have been reported for the N,N-dimethylbenzamide variant [2]. These distinctions mandate precise compound selection in both research and industrial applications.

Quantitative Differentiation Evidence for 2-Amino-5-chloro-N,N-dimethylbenzamide (56042-83-2) Relative to Its Closest Analogs


LogP Reduction of 0.87–0.98 Units Compared to 2-Amino-5-chloro-N,3-dimethylbenzamide

2-Amino-5-chloro-N,N-dimethylbenzamide (56042-83-2) exhibits a LogP of 0.72 , which is 0.87 to 0.98 LogP units lower than that of its closest analog, 2-amino-5-chloro-N,3-dimethylbenzamide (890707-28-5), which has a reported LogP of 1.59 to 1.70 [1]. This difference in lipophilicity is significant and indicates that the target compound is substantially more hydrophilic.

Lipophilicity Drug Design Partitioning

Melting Point Depression of 18–30°C Relative to 2-Amino-5-chloro-N,3-dimethylbenzamide

The estimated melting point of 2-amino-5-chloro-N,N-dimethylbenzamide is 112.07°C , whereas the melting point of 2-amino-5-chloro-N,3-dimethylbenzamide is reported between 130°C and 142°C . This represents a melting point depression of 18–30°C for the target compound.

Solid-State Properties Purification Process Chemistry

Commercial Purity Specification: 95% Baseline vs. Higher Purity Grades for the Analog

Commercially available 2-amino-5-chloro-N,N-dimethylbenzamide is typically supplied at a minimum purity of 95% . In contrast, 2-amino-5-chloro-N,3-dimethylbenzamide is routinely offered at 98% purity or higher, with some synthetic routes achieving 99.6% [1].

Quality Control Procurement Analytical Chemistry

Toxicological Profile Divergence: Documented Severe Hepatotoxicity for the Analog, No Clinical Data for the Target Compound

A 2023 case series reported that occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide (99% purity) resulted in severe liver injury and multiple-organ dysfunction in four patients, with one requiring liver transplantation [1]. No peer-reviewed clinical toxicity data exist for 2-amino-5-chloro-N,N-dimethylbenzamide, although its Safety Data Sheet lists standard irritant hazards (H315, H319, H335) .

Toxicology Occupational Safety Risk Assessment

Optimal Application Scenarios for 2-Amino-5-chloro-N,N-dimethylbenzamide (56042-83-2) Based on Quantified Differentiation


Medicinal Chemistry Programs Requiring Lower Lipophilicity for Improved Aqueous Solubility

In drug discovery, the LogP of 0.72 for 2-amino-5-chloro-N,N-dimethylbenzamide offers a favorable starting point for compounds requiring reduced lipophilicity to enhance aqueous solubility and mitigate off-target promiscuity . This property differentiates it from the more lipophilic N,3-dimethyl analog (LogP 1.59–1.70) and makes it a suitable scaffold for developing agents targeting cytosolic or extracellular targets where hydrophilicity is beneficial.

Large-Scale Synthesis Where Lower Melting Point Simplifies Purification Workflows

The estimated melting point of 112.07°C for 2-amino-5-chloro-N,N-dimethylbenzamide is 18–30°C lower than that of its N,3-dimethyl analog . This depression can reduce the energy input and solvent volume required for recrystallization, making the compound a more economical intermediate in process chemistry campaigns where melting point is a critical handling parameter.

Occupational Safety-Conscious Industrial Settings Where Analog Hepatotoxicity Is a Concern

Given the documented severe hepatotoxicity of 2-amino-5-chloro-N,3-dimethylbenzamide in occupational exposure [1], procurement of 2-amino-5-chloro-N,N-dimethylbenzamide (for which no such clinical toxicity has been reported) may be preferred in manufacturing environments where enhanced containment measures are not yet fully implemented. This consideration is particularly relevant for pilot-scale campaigns and early-stage process development.

Scaffold-Based Library Synthesis for Structure-Activity Relationship Studies

As a versatile small-molecule scaffold with a defined purity baseline of 95% , 2-amino-5-chloro-N,N-dimethylbenzamide serves as a practical building block for parallel synthesis of focused libraries. Its balanced lipophilicity and the availability of standard analytical reference materials facilitate reliable SAR exploration in agrochemical and pharmaceutical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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